molecular formula C14H18N2O2 B7505097 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B7505097
M. Wt: 246.30 g/mol
InChI Key: TXWGKPJUAGEUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype, AMPA receptor. AMPA receptors are responsible for fast synaptic transmission in the central nervous system and play a crucial role in learning and memory processes. DMQX has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions.

Mechanism of Action

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one acts as a non-competitive antagonist of AMPA receptors by binding to the receptor site and blocking the ion channel pore, thus preventing the influx of calcium ions and reducing the excitatory transmission. It has been shown to be highly selective for AMPA receptors and does not affect other glutamate receptor subtypes.
Biochemical and Physiological Effects:
4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitatory synaptic transmission in the central nervous system, which can lead to a decrease in neuronal activity and excitotoxicity. It has also been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. Additionally, 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has been shown to have neuroprotective effects and can reduce the damage caused by ischemia, seizures, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments. It is highly selective for AMPA receptors and does not affect other glutamate receptor subtypes, which makes it a valuable tool for investigating the specific role of AMPA receptors in various physiological and pathological conditions. Additionally, 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one is relatively stable and can be stored for long periods of time, which makes it convenient for use in experiments.
However, there are also some limitations to using 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one in lab experiments. It is relatively expensive and can be difficult to synthesize, which may limit its availability for some researchers. Additionally, 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has a relatively short half-life, which may require frequent administration in some experiments.

Future Directions

There are several future directions for research involving 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one. One potential area of research is the development of more potent and selective AMPA receptor antagonists that can be used to investigate the role of AMPA receptors in various physiological and pathological conditions. Additionally, research could be focused on investigating the potential therapeutic applications of 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one and other AMPA receptor antagonists in the treatment of neurodegenerative diseases, epilepsy, and other neurological disorders. Finally, further research could be conducted to investigate the mechanisms underlying the neuroprotective effects of 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one and other AMPA receptor antagonists, which could lead to the development of novel neuroprotective agents.

Synthesis Methods

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the condensation of 2-amino-3,4-dimethylpyridine with ethyl acetoacetate, followed by cyclization and subsequent acylation with 3,3-dimethylbutyryl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in blocking AMPA receptor-mediated synaptic transmission and reducing excitotoxicity in animal models of stroke, epilepsy, and neurodegenerative diseases. 4-(3,3-Dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one has also been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory processes.

properties

IUPAC Name

4-(3,3-dimethylbutanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)8-13(18)16-9-12(17)15-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGKPJUAGEUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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